3-Methyl-5-[4-(tert-butyl)phenyl]isoxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H17NO |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C14H17NO/c1-10-9-13(16-15-10)11-5-7-12(8-6-11)14(2,3)4/h5-9H,1-4H3 |
InChI Key |
JKULMQGFPTUMAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Methyl 5 4 Tert Butyl Phenyl Isoxazole
Established Synthetic Pathways for Isoxazole (B147169) Ring Formation
The construction of the isoxazole ring can be achieved through several reliable synthetic strategies. The two most prominent methods are the [3+2] cycloaddition of nitrile oxides with alkynes and the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine (B1172632).
1,3-Dipolar Cycloaddition Reactions: This is a powerful and highly versatile method for forming five-membered heterocyclic rings. researchgate.net For isoxazole synthesis, the reaction involves a nitrile oxide, which acts as the 1,3-dipole, and an alkyne, which serves as the dipolarophile. wikipedia.org Nitrile oxides are typically unstable and are generated in situ from precursors like aldoximes (via oxidation) or hydroximoyl chlorides (via dehydrohalogenation). nih.govnih.gov The reaction is highly regioselective, affording specific isoxazole isomers depending on the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. tandfonline.com
Cyclocondensation of 1,3-Diketones with Hydroxylamine: Known as the Claisen isoxazole synthesis, this is one of the oldest and most direct methods for preparing isoxazoles. nih.gov The reaction involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine, typically in the presence of a base or acid. A major challenge with this method, especially when using unsymmetrical diketones, is the potential formation of a mixture of regioisomeric isoxazoles. nih.gov However, by carefully controlling reaction conditions, such as pH and solvent, a high degree of regioselectivity can often be achieved. nih.gov
Targeted Synthesis of 3-Methyl-5-[4-(tert-butyl)phenyl]isoxazole and its Precursors
The synthesis of this compound can be strategically designed using the established pathways described above. A highly effective and regiochemically controlled method involves the cyclocondensation of a specific β-diketone with hydroxylamine.
The primary precursor required for this synthesis is 1-[4-(tert-butyl)phenyl]butane-1,3-dione . This diketone can be synthesized via a Claisen condensation reaction between 4'-(tert-butyl)acetophenone and ethyl acetate, using a strong base such as sodium ethoxide or sodium hydride.
Once the β-diketone is obtained, its reaction with hydroxylamine hydrochloride in a suitable solvent like ethanol (B145695) leads to the formation of the isoxazole ring. The reaction proceeds through the initial formation of a mono-oxime intermediate, followed by dehydration and cyclization to yield the target molecule, this compound.
Reaction Scheme: Synthesis of this compound

Regioselectivity is a critical aspect of isoxazole synthesis, determining the final substitution pattern on the heterocyclic ring.
In the cyclocondensation of unsymmetrical 1,3-diketones with hydroxylamine, the initial nucleophilic attack of the hydroxylamine can occur at either of the two carbonyl carbons. The regiochemical outcome is influenced by:
Electronic Effects: The more electrophilic carbonyl carbon is preferentially attacked. Electron-withdrawing groups on one side of the diketone will direct the hydroxylamine's nitrogen to that carbonyl.
Steric Hindrance: Bulky substituents can hinder the approach of the nucleophile, favoring attack at the less sterically crowded carbonyl group.
Reaction pH: The reaction conditions can dictate which tautomeric form of the diketone (keto-enol) predominates and the nature of the hydroxylamine nucleophile (NH₂OH vs. NH₂O⁻), thereby controlling the regioselectivity. nih.gov
For the synthesis of this compound from 1-[4-(tert-butyl)phenyl]butane-1,3-dione, the aryl-substituted carbonyl is generally less reactive than the methyl-substituted carbonyl, leading to the preferential formation of the desired regioisomer.
In 1,3-dipolar cycloaddition reactions, regioselectivity is primarily governed by Frontier Molecular Orbital (FMO) theory. The reaction can be controlled by the relative energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide and the alkyne. tandfonline.commdpi.com
The 4-(tert-butyl)phenyl group is introduced early in the synthetic sequence by using a commercially available or readily synthesized starting material. The most common precursor is 4'-(tert-butyl)acetophenone . This ketone is the starting point for synthesizing the key 1,3-dicarbonyl intermediate as described previously.
An alternative approach involves the synthesis of a chalcone (B49325) precursor. Chalcones (α,β-unsaturated ketones) can be prepared through a base-catalyzed Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a benzaldehyde. mdpi.comjetir.org For this specific target, one could envision a pathway where a chalcone bearing the 4-(tert-butyl)phenyl group is reacted with a reagent that provides the remaining atoms for the isoxazole ring. For instance, the reaction of (E)-1-(4-(tert-butyl)phenyl)prop-2-en-1-one with hydroxylamine would lead to an isoxazoline, which could then be oxidized to the isoxazole.
Table 1: Key Precursors for the 4-(tert-butyl)phenyl Moiety
| Precursor Compound | Synthetic Utility |
| 4'-(tert-butyl)acetophenone | Starting material for Claisen condensation to form the 1,3-diketone intermediate. |
| 1-(tert-butyl)-4-ethynylbenzene | Potential dipolarophile for 1,3-dipolar cycloaddition with acetonitrile (B52724) oxide. |
| 4-(tert-butyl)benzaldehyde | Can be used to form chalcone intermediates. rjpbcs.com |
| 4-(tert-butyl)benzonitrile | Precursor for 4-(tert-butyl)benzonitrile oxide for use in 1,3-dipolar cycloaddition. |
Modern and Green Chemistry Approaches in Isoxazole Synthesis
In line with the principles of sustainable chemistry, modern synthetic methods aim to reduce energy consumption, minimize waste, and avoid hazardous solvents. niist.res.in The synthesis of isoxazoles has benefited significantly from these approaches.
Microwave Irradiation: This technique can dramatically reduce reaction times and improve yields for isoxazole synthesis, particularly in cyclocondensation and cycloaddition reactions. researchgate.netbenthamdirect.com Microwave heating provides rapid and uniform energy transfer, often leading to cleaner reactions with fewer byproducts.
Solvent-Free and Aqueous Conditions: Performing reactions in water or under solvent-free conditions (mechanochemistry) represents a significant green advancement. nih.govd-nb.infonih.gov Ball-milling, a mechanochemical technique, has been successfully applied to the 1,3-dipolar cycloaddition for isoxazole synthesis, offering high yields in short reaction times with minimal waste. nih.govresearchgate.net
Table 2: Comparison of Conventional vs. Green Synthetic Methods for Isoxazoles
| Method | Conditions | Advantages | Disadvantages |
| Conventional Heating | Organic solvents, hours to days | Well-established, predictable | Long reaction times, high energy use, hazardous solvents |
| Microwave-Assisted | Polar solvents, minutes to hours | Rapid heating, increased yields, high selectivity benthamdirect.com | Requires specialized equipment, potential for pressure buildup |
| Ultrasound-Assisted | Aqueous or organic media, short reaction times | Enhanced rates, improved yields, milder conditions mdpi.comresearchgate.net | Scalability can be a challenge |
| Mechanochemistry | Solvent-free (grinding), minutes | Environmentally friendly, minimal waste, rapid nih.gov | Substrate scope can be limited, requires specific equipment |
Chemical Reactivity and Derivatization of the Isoxazole Nucleus
The isoxazole ring in this compound is an aromatic system, but it possesses a characteristically weak N-O bond, which is the key to its unique reactivity. researchgate.net This dual nature allows for both aromatic substitution reactions and ring-opening transformations.
Ring Cleavage: The facile cleavage of the N-O bond makes isoxazoles valuable synthetic intermediates, serving as masked forms of various difunctional compounds. researchgate.net Reductive cleavage, often accomplished with reagents like Raney Nickel (Raney Ni), H₂/Pd, or molybdenum hexacarbonyl [Mo(CO)₆], opens the ring to reveal β-enaminones, which can be hydrolyzed to 1,3-dicarbonyls. researchgate.net This transformation is a powerful tool in complex molecule synthesis.
Electrophilic Aromatic Substitution: The isoxazole ring can undergo electrophilic substitution, with the C4 position being the most activated site in 3,5-disubstituted isoxazoles. Reactions such as nitration (using fuming HNO₃/H₂SO₄), halogenation (with Br₂ or I₂), and acylation can be used to introduce new functional groups at this position. For example, the nitration of 3,5-dimethylisoxazole (B1293586) readily yields 3,5-dimethyl-4-nitroisoxazole (B73060). rjpbcs.com
Reactivity of Substituents: The methyl group at the C3 position is acidic and can be deprotonated with a strong base. The resulting anion can then react with various electrophiles, allowing for chain extension and further functionalization. Similarly, the C5-methyl group of a precursor like 3,5-dimethyl-4-nitroisoxazole can undergo condensation with aldehydes to form styryl derivatives. rjpbcs.com
Photochemical Rearrangement: Under UV irradiation, the weak N-O bond can cleave, leading to a rearrangement cascade that transforms the isoxazole into a substituted oxazole (B20620) via an azirine intermediate. wikipedia.org
Table 3: Derivatization Reactions of the Isoxazole Nucleus
| Reaction Type | Reagents | Product Type |
| Reductive Ring Cleavage | Raney Ni, H₂ | β-enaminone / 1,3-dicarbonyl |
| Electrophilic Nitration | HNO₃ / H₂SO₄ | 4-Nitroisoxazole derivative rjpbcs.com |
| Electrophilic Bromination | Br₂ in AcOH | 4-Bromoisoxazole derivative |
| C3-Methyl Functionalization | 1. Strong Base (e.g., LDA) 2. Electrophile (e.g., R-X) | C3-Alkyl substituted isoxazole |
| Photochemical Rearrangement | UV Light (hν) | Substituted oxazole wikipedia.org |
Structure Activity Relationship Sar Studies of 3 Methyl 5 4 Tert Butyl Phenyl Isoxazole and Its Analogues
Design Principles for Modulating Biological Activity through Substituent Variation
The design of analogues based on the 3-Methyl-5-[4-(tert-butyl)phenyl]isoxazole scaffold is guided by established medicinal chemistry principles aimed at optimizing a compound's pharmacokinetic and pharmacodynamic profile. Substituent variation is a primary strategy to modulate biological activity, and several key principles are applied.
Another key principle is the use of bioisosteric replacements. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. For instance, the methyl group at the 3-position of the isoxazole (B147169) ring could be replaced with other small alkyl groups or a trifluoromethyl group to probe the steric and electronic requirements of the binding site. Similarly, the tert-butyl group could be replaced by other bulky lipophilic groups like a trifluoromethoxy or a cyclohexyl group to fine-tune interactions with a hydrophobic pocket.
Furthermore, the introduction of groups capable of forming specific hydrogen bonds is a critical design element. While the core isoxazole ring has limited hydrogen bonding capacity, the addition of substituents such as hydroxyl, amino, or carboxyl groups on the phenyl ring can introduce key interactions with target proteins, often leading to a significant increase in potency and selectivity.
Finally, conformational control is a more advanced design principle. The rotational freedom between the isoxazole and phenyl rings can be restricted by introducing bulky ortho substituents on the phenyl ring. This can lock the molecule into a specific, biologically active conformation, which may lead to enhanced potency.
Positional and Electronic Effects of Substituents on the Isoxazole and Phenyl Rings
The biological activity of this compound analogues is highly sensitive to the position and electronic nature of substituents on both the isoxazole and the phenyl rings.
Isoxazole Ring Modifications:
The substituents at the 3- and 5-positions of the isoxazole ring play a crucial role in defining the molecule's interaction with its biological target. The methyl group at the 3-position is often a key feature for activity in many isoxazole-based compounds. Altering this group can have significant effects. For example, increasing the size of the alkyl group may lead to steric hindrance, while replacing it with an electron-withdrawing group could alter the electronic properties of the isoxazole ring.
The 5-position is directly attached to the phenyl ring, and modifications here primarily relate to the nature of the aryl substituent itself. However, in broader SAR studies of isoxazoles, the group at the 5-position is critical for orienting the molecule within the binding site.
Phenyl Ring Modifications:
The 4-(tert-butyl)phenyl moiety is a defining characteristic of the lead compound. The tert-butyl group is a bulky, lipophilic, and electron-donating group (via hyperconjugation and induction). stackexchange.com Its para-positioning is often optimal for fitting into a specific hydrophobic pocket in a target protein.
The electronic effects of substituents on the phenyl ring can dramatically influence activity. The introduction of electron-withdrawing groups (EWGs) versus electron-donating groups (EDGs) can alter the molecule's electrostatic potential and its ability to engage in pi-stacking or other electronic interactions. For instance, in some series of isoxazole-containing compounds, the presence of an EWG like a halogen or a trifluoromethyl group on the phenyl ring has been shown to enhance cytotoxic activity against cancer cell lines. nih.gov
Below is a hypothetical data table illustrating the potential impact of substituent changes on biological activity, based on general SAR principles for isoxazole derivatives.
| Compound | R1 (Isoxazole C3) | R2 (Phenyl C4) | Relative Potency | Rationale for Change |
| Lead | -CH₃ | -C(CH₃)₃ | 1 | Reference Compound |
| Analog 1 | -CH₂CH₃ | -C(CH₃)₃ | 0.8 | Increased steric bulk at C3 may be slightly detrimental. |
| Analog 2 | -H | -C(CH₃)₃ | 0.2 | Removal of the methyl group may result in loss of key hydrophobic interactions. |
| Analog 3 | -CH₃ | -OCH₃ | 0.5 | Replacement of bulky lipophilic group with a smaller, polar group likely reduces binding affinity in a hydrophobic pocket. |
| Analog 4 | -CH₃ | -CF₃ | 1.2 | The electron-withdrawing nature of the trifluoromethyl group may enhance activity through different electronic interactions. |
| Analog 5 | -CH₃ | 3-Cl, 4-C(CH₃)₃ | 0.9 | Addition of a chloro group may alter electronic properties, but its position may not be optimal for new interactions. |
Note: The data in this table is illustrative and based on general principles of medicinal chemistry, not on specific experimental results for this exact series of compounds.
Rational Design of Derivatives for Enhanced Selectivity and Potency (Preclinical Focus)
The rational design of derivatives of this compound for enhanced selectivity and potency is a multi-faceted process that leverages SAR data and, where available, structural information about the biological target.
One common approach is to enhance potency by optimizing hydrophobic interactions. If the tert-butyl group is known to bind in a large hydrophobic pocket, derivatives can be designed with even bulkier or differently shaped lipophilic groups to maximize van der Waals contacts. For example, replacing the tert-butyl group with an adamantyl or a bicyclo[2.2.2]octyl group could be explored.
To improve selectivity, designers often target differences in the amino acid residues between the intended target and off-target proteins. For instance, if a related off-target protein has a smaller hydrophobic pocket, analogues with smaller lipophilic groups at the 4-position of the phenyl ring (e.g., isopropyl) might be synthesized to favor binding to the intended target.
Another strategy for enhancing both potency and selectivity is the introduction of groups that can form specific hydrogen bonds or salt bridges. For example, if structural data suggests a nearby lysine (B10760008) residue in the target's binding site, a carboxylic acid group could be introduced on the phenyl ring to form a strong ionic interaction. This can significantly boost affinity and selectivity, as such a specific interaction is less likely to be conserved in off-target proteins.
The following table outlines a hypothetical rational design strategy for improving the properties of the lead compound.
| Design Strategy | Modification | Desired Outcome | Example Derivative |
| Optimize Hydrophobic Interactions | Replace tert-butyl with a larger lipophilic group. | Increased potency through enhanced van der Waals forces. | 3-Methyl-5-[4-(adamantan-1-yl)phenyl]isoxazole |
| Introduce Hydrogen Bonding | Add a hydroxyl group to the phenyl ring. | Increased potency and selectivity through specific H-bond formation. | 3-Methyl-5-[4-(tert-butyl)-3-hydroxyphenyl]isoxazole |
| Improve Selectivity | Reduce the size of the C4-phenyl substituent. | Decreased off-target activity by avoiding steric clash in smaller binding pockets. | 3-Methyl-5-[4-(isopropyl)phenyl]isoxazole |
| Modulate Electronics | Replace the C3-methyl with a trifluoromethyl group. | Altered electronic profile of the isoxazole ring to potentially enhance binding. | 3-(Trifluoromethyl)-5-[4-(tert-butyl)phenyl]isoxazole |
Note: The data in this table is illustrative and based on rational drug design principles.
Elucidation of Biological Mechanisms and Molecular Targets Preclinical Investigations
Identification of Molecular Targets and Ligand-Binding Interactions (e.g., Enzyme Inhibition, Receptor Agonism/Antagonism)
While direct ligand-binding studies or specific enzyme inhibition assays for 3-Methyl-5-[4-(tert-butyl)phenyl]isoxazole are not extensively detailed in the available literature, research on its derivatives points toward interactions with key proteins in cellular signaling. Studies on the derivative 2-(4-((3-(4-(tert-butyl)phenyl)isoxazol-5-yl)methoxy)phenyl) ethanol (B145695) indicate that its biological effects are mediated through the modulation of critical signaling kinases, including Akt, ERK1/2, and p38 MAPK. nih.govmdpi.com This suggests that the compound's molecular targets are likely upstream components of these pathways, although the precise binding interactions and direct enzymatic inhibition have not been fully characterized.
Modulation of Cellular Pathways and Signaling Cascades
Preclinical research has demonstrated that a derivative of this compound significantly impacts crucial cellular signaling cascades involved in cell survival and proliferation. mdpi.com Specifically, treatment of leukemia cells with 2-(4-((3-(4-(tert-butyl)phenyl)isoxazol-5-yl)methoxy)phenyl) ethanol led to a pronounced inhibition of the phosphorylation of Akt and ERK1/2. nih.govmdpi.com The compound was also found to modulate the p38 MAPK pathway. nih.gov These pathways are central to tumor cell growth, survival, and adaptation, and their inhibition is a key mechanism for its observed anticancer effects. mdpi.com
| Signaling Pathway | Observed Effect | Cell Line | Reference |
|---|---|---|---|
| Akt (Protein Kinase B) | Inhibition of phosphorylation (Dephosphorylation) | K562 | nih.govmdpi.com |
| ERK1/2 (MAPK) | Inhibition of phosphorylation (Dephosphorylation) | K562 | nih.govmdpi.com |
| p38 MAPK | Modulation of activity | K562 | nih.gov |
Mechanistic Investigations in Preclinical in vitro Models (e.g., Cell Viability, Apoptosis Induction, Migration Assays)
In vitro studies have provided significant insights into the cellular mechanisms of action for derivatives of this compound.
Cell Viability: The derivative 2-(4-((3-(4-(tert-butyl)phenyl)isoxazol-5-yl)methoxy)phenyl) ethanol has demonstrated potent anti-proliferative activity against human chronic myeloid leukemia (CML) cell lines. nih.gov It effectively inhibited the proliferation of K562 leukemia cells in a dose-dependent manner and also showed efficacy against primary CML cells from both newly diagnosed and imatinib-resistant patients. nih.gov
| Compound Derivative | Cell Line | Activity | IC₅₀ Value | Reference |
|---|---|---|---|---|
| 2-(4-((3-(4-(tert-butyl)phenyl)isoxazol-5-yl)methoxy)phenyl) ethanol | K562 (Human CML) | Anti-proliferative | 16 µg/mL (45 µM) | nih.gov |
Apoptosis Induction: The primary mechanism behind the compound's anti-proliferative effects is the induction of apoptosis. nih.gov Treatment of K562 cells with the derivative led to a significant, dose-dependent increase in apoptotic cell death, which was confirmed using Annexin V assays. nih.gov This pro-apoptotic effect is linked to the compound's ability to promote oxidative stress through the generation of reactive oxygen species (ROS). nih.govmdpi.com
Migration Assays: Information regarding the effect of this compound or its derivatives on cell migration is not available in the reviewed scientific literature.
Mechanistic Investigations in Preclinical in vivo Models (Non-Human, Non-Clinical Outcome Focus)
Currently, there is no available data from preclinical in vivo studies focusing on the specific biological or molecular mechanisms of this compound or its derivatives in non-human models. Research has been primarily concentrated on in vitro cell-based models.
Exploration of Immunomodulatory and Anti-inflammatory Mechanisms
While the broader class of isoxazole (B147169) compounds has been investigated for immunomodulatory and anti-inflammatory properties, specific studies detailing these mechanisms for this compound have not been reported in the available literature. nih.gov
Mechanistic Studies of Antimicrobial and Anticancer Activities
Antimicrobial Mechanisms: There is no specific information in the reviewed literature concerning the antimicrobial activity or the corresponding mechanisms of action for this compound.
Anticancer Mechanisms: The anticancer activity of the derivative 2-(4-((3-(4-(tert-butyl)phenyl)isoxazol-5-yl)methoxy)phenyl) ethanol is primarily driven by its ability to induce apoptosis in cancer cells. nih.gov The mechanistic basis for this pro-apoptotic effect is multifactorial, involving the promotion of an oxidative stress environment within the cell through increased ROS production. mdpi.com This cellular stress is coupled with the potent downregulation of key pro-survival signaling pathways, namely through the total blockade of Akt and ERK1/2 phosphorylation, which ultimately leads to programmed cell death. nih.govmdpi.com
Computational and Theoretical Chemistry Approaches in the Study of 3 Methyl 5 4 Tert Butyl Phenyl Isoxazole
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Methyl-5-[4-(tert-butyl)phenyl]isoxazole, docking simulations can be employed to forecast its binding affinity and mode of interaction with various protein targets. This is particularly relevant in drug discovery, where identifying the most likely biological targets of a compound is a critical early step.
The process involves preparing a 3D structure of the ligand, this compound, and a 3D structure of the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a score for each to estimate the strength of the interaction.
For instance, isoxazole (B147169) derivatives have been investigated as inhibitors of enzymes such as cyclooxygenases (COX). A hypothetical docking study of this compound against a COX enzyme would likely reveal key interactions, such as hydrogen bonds involving the isoxazole nitrogen or oxygen atoms and hydrophobic interactions from the tert-butylphenyl group within the enzyme's active site. The results of such simulations are typically presented in a table summarizing the binding energies and interacting residues.
Table 1: Hypothetical Molecular Docking Results for this compound with a Protein Target
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Cyclooxygenase-2 | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |
| Hsp90 | -7.9 | Asp93, Leu107, Phe138 | Hydrophobic, Pi-Alkyl |
| EGFR Tyrosine Kinase | -9.1 | Met793, Leu718, Cys797 | Hydrogen Bond, Hydrophobic |
Note: The data in this table is illustrative and based on docking studies of similar isoxazole-containing compounds.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. For this compound, MD simulations can be used to assess the stability of its binding to a target protein, as predicted by docking, and to analyze its conformational flexibility.
In a typical MD simulation, the docked complex of this compound and its target protein is placed in a simulated physiological environment, including water molecules and ions. The forces between atoms are calculated, and Newton's laws of motion are used to predict their movements over a specific time period.
Analysis of the simulation trajectory can reveal important information about the stability of the complex. For example, the root-mean-square deviation (RMSD) of the ligand's position can indicate whether it remains stably bound in the active site. Furthermore, MD simulations can elucidate the role of specific amino acid residues in maintaining the binding interaction and can reveal conformational changes in both the ligand and the protein upon binding. Studies on related isoxazole derivatives have utilized MD simulations to understand the dynamics of the protein-ligand complex.
Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., HOMO/LUMO, NBO Analysis)
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure and reactivity of a molecule. For this compound, these calculations can determine a range of electronic properties that are crucial for understanding its chemical behavior.
One of the key applications of quantum chemistry is the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.
Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to study the distribution of electron density and the nature of chemical bonds within this compound. This analysis can reveal details about charge transfer interactions and hyperconjugative effects, which can influence the molecule's stability and reactivity. Although specific studies on this compound are not available, research on similar molecules has employed these methods to elucidate their electronic properties.
Table 2: Calculated Electronic Properties of an Isoxazole Derivative
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
Note: This data is representative of quantum chemical calculations performed on structurally related isoxazole compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. If a set of analogues of this compound with known biological activities were available, a QSAR model could be developed to predict the activity of new, untested analogues.
The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.
A robust QSAR model can be a valuable tool in lead optimization, allowing for the prioritization of the synthesis of new compounds that are predicted to have improved activity. For instance, a QSAR study on a series of isoxazole derivatives identified key molecular features that were important for their anti-inflammatory activity.
Pharmacophore Modeling and Virtual Screening Strategies for Novel Analogues
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated based on the structure of a known active compound like this compound, or from the structure of its biological target's binding site.
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that match the model. This process, known as virtual screening, can rapidly identify a diverse set of compounds that are likely to have the desired biological activity. These "hits" can then be subjected to further computational analysis, such as molecular docking, before being selected for experimental testing. This approach has been successfully used to discover novel inhibitors for various targets based on existing chemical scaffolds.
For this compound, a pharmacophore model might include features such as a hydrogen bond acceptor (the isoxazole ring), a hydrophobic group (the tert-butylphenyl moiety), and an aromatic ring. Such a model would be instrumental in the rational design and discovery of novel analogues with potentially enhanced properties.
Advanced Analytical Techniques for Characterization and Mechanistic Insights
High-Resolution Spectroscopic Methods (e.g., Advanced NMR, Mass Spectrometry) for Structural Elucidation and Purity Assessment
High-resolution spectroscopic techniques are indispensable for the definitive structural confirmation and purity verification of 3-Methyl-5-[4-(tert-butyl)phenyl]isoxazole. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for this purpose, providing unambiguous data on the molecular structure and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectroscopy are used to map the chemical environment of each hydrogen and carbon atom in the molecule. For this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the protons of the methyl group, the tert-butyl group, the aromatic ring, and the isoxazole (B147169) ring. rsc.orgrjpbcs.com For instance, the nine equivalent protons of the tert-butyl group would appear as a sharp singlet, while the aromatic protons would present as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. rsc.org The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom, including those in the isoxazole and phenyl rings, as well as the methyl and tert-butyl substituents. rsc.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further be used to establish connectivity between protons and carbons, confirming the precise assembly of the molecular framework.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI), is employed to determine the compound's exact molecular weight. This measurement is sufficiently accurate to allow for the determination of the elemental formula, providing strong evidence for the compound's identity and purity. The fragmentation pattern observed in the mass spectrum can also offer additional structural information, corroborating the data obtained from NMR. rsc.org
Table 1: Expected Spectroscopic Data for this compound
| Technique | Parameter | Expected Observation | Purpose |
| ¹H NMR | Chemical Shift (δ) | Distinct signals for methyl, tert-butyl, aromatic, and isoxazole protons. | Structural Confirmation |
| Integration | Proportional areas under peaks corresponding to the number of protons. | Proton Count Verification | |
| Coupling Constants (J) | Splitting patterns for adjacent aromatic protons. | Positional Isomer Confirmation | |
| ¹³C NMR | Chemical Shift (δ) | Unique signals for each carbon atom in the molecule. | Carbon Skeleton Mapping |
| HRMS (ESI) | m/z | Precise mass-to-charge ratio corresponding to the molecular formula C₁₄H₁₇NO. | Elemental Formula Confirmation |
X-ray Crystallography of Compound-Target Complexes for Structural Basis of Action
To understand how a compound exerts its biological effect, it is crucial to visualize its interaction with its molecular target, typically a protein or enzyme. X-ray crystallography is a powerful technique that can determine the three-dimensional structure of a compound-target complex at atomic resolution.
While specific crystallographic data for this compound bound to a biological target are not publicly available, this methodology is widely applied to isoxazole-containing molecules to elucidate their mechanism of action. nih.govacs.org The process involves co-crystallizing the compound with its purified target protein. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map of the complex, revealing the precise binding orientation of the compound. mdpi.com This information is critical for identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the amino acid residues of the target's binding site. acs.org Such insights are invaluable for structure-based drug design and for optimizing the compound's potency and selectivity. nih.gov
Table 2: Information Gained from X-ray Crystallography of a Compound-Target Complex
| Parameter | Description | Significance |
| Binding Pose | The orientation and conformation of the compound within the target's binding site. | Reveals the structural basis of activity. |
| Key Interactions | Identification of specific hydrogen bonds, ionic bonds, and hydrophobic interactions. | Explains the source of binding affinity and selectivity. |
| Structural Changes | Conformational changes in the target protein upon compound binding. | Provides insight into the mechanism of inhibition or activation. |
| Resolution (Å) | The level of detail in the crystal structure. | A lower value indicates a more precise and reliable structure. |
Biophysical Techniques for Binding Affinity and Kinetic Characterization
Quantifying the interaction between a compound and its biological target is essential for understanding its potency. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed information on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors molecular interactions in real-time. In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response signal. This allows for the direct measurement of the association rate constant (kₐ) and the dissociation rate constant (kₔ). The equilibrium dissociation constant (Kₔ), a measure of binding affinity, is then calculated from the ratio of these rates (kₔ/kₐ).
Isothermal Titration Calorimetry (ITC): ITC is another powerful technique that directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of the compound is titrated into a sample cell containing the target protein. The resulting heat changes are measured to determine the binding affinity (Kₔ), the stoichiometry of the interaction (n), and the thermodynamic parameters, including the enthalpy (ΔH) and entropy (ΔS) of binding. This comprehensive thermodynamic profile provides deep insights into the forces driving the molecular recognition process. While specific studies on this compound are not available, related techniques such as thermal shift assays have been used to confirm the high binding affinity of other isoxazole derivatives to their targets. nih.govacs.org
Table 3: Key Parameters from Biophysical Characterization
| Technique | Parameter Measured | Definition | Importance |
| SPR | kₐ (on-rate) | The rate at which the compound binds to the target. | Kinetic characterization. |
| kₔ (off-rate) | The rate at which the compound dissociates from the target. | Determines the residence time of the compound-target complex. | |
| Kₔ (dissociation constant) | The concentration of compound at which half of the target binding sites are occupied. | A primary measure of binding affinity; lower KD indicates higher affinity. | |
| ITC | Kₔ (dissociation constant) | A direct measure of binding affinity. | Confirms and complements SPR data. |
| n (Stoichiometry) | The molar ratio of the compound to the target in the complex. | Defines the binding model. | |
| ΔH (Enthalpy) | The heat change associated with the binding event. | Insight into hydrogen bonding and van der Waals interactions. | |
| ΔS (Entropy) | The change in disorder of the system upon binding. | Insight into hydrophobic interactions and conformational changes. |
Emerging Research Directions and Future Perspectives for 3 Methyl 5 4 Tert Butyl Phenyl Isoxazole
Development as a Molecular Probe or Chemical Tool for Biological System Investigations
The structural characteristics of the isoxazole (B147169) ring make it an attractive core for the development of molecular probes and chemical tools to investigate biological systems. The isoxazole moiety can engage in various non-covalent interactions, which is a key feature for binding to biological targets. bohrium.com For 3-Methyl-5-[4-(tert-butyl)phenyl]isoxazole, the tert-butylphenyl group provides a hydrophobic domain that can facilitate interactions with lipophilic pockets in proteins, while the methylisoxazole core offers a polar region capable of hydrogen bonding.
The development of this compound into a molecular probe would likely involve the introduction of reporter groups, such as fluorophores or biotin, to enable the detection and visualization of its interactions with target molecules. The synthetic accessibility of isoxazole derivatives allows for systematic modifications to incorporate such labels without drastically altering the core pharmacophore. nih.gov The structure-activity relationships of related 3,5-disubstituted isoxazoles suggest that modifications at various positions can be made to fine-tune binding affinity and selectivity. nih.govnih.gov
Potential applications for a molecular probe based on this scaffold could include:
Target Identification and Validation: A labeled version of the compound could be used in cellular lysates or intact cells to pull down its binding partners, thereby identifying its molecular targets.
Enzyme Activity Assays: If the compound is found to be an enzyme inhibitor, a fluorescently labeled version could be used to develop high-throughput screening assays to find other modulators of the same enzyme.
Imaging Cellular Processes: A fluorescent probe could be used in live-cell imaging to study the localization and dynamics of its target, providing insights into its biological function.
Challenges and Opportunities in Optimizing Specificity and Efficacy (Preclinical)
The preclinical development of any therapeutic candidate, including those with an isoxazole core, is fraught with challenges that must be addressed to ensure a successful transition to clinical trials. texilajournal.com For this compound, key challenges and opportunities in optimizing its specificity and efficacy would need to be systematically explored.
Challenges:
Metabolic Stability: The isoxazole ring can be susceptible to metabolic cleavage of the weak N-O bond, which can lead to rapid clearance and reduced in vivo efficacy. nih.gov Preclinical studies would need to thoroughly investigate the metabolic fate of the compound.
Off-Target Effects: The physicochemical properties that make isoxazoles good binders to their intended targets can also lead to interactions with other proteins, resulting in off-target toxicity. ijpca.org
Pharmacokinetics: Achieving a desirable pharmacokinetic profile, including good oral bioavailability and appropriate tissue distribution, is a common hurdle for many small molecules. bohrium.com
Opportunities:
Structure-Based Drug Design: If the molecular target of this compound is identified, structure-based design strategies can be employed to rationally modify its structure to enhance potency and selectivity. nih.gov
Bioisosteric Replacement: The isoxazole scaffold and its substituents can be modified through bioisosteric replacements to improve metabolic stability and pharmacokinetic properties while maintaining or improving biological activity. nih.gov
Combination Therapies: In preclinical cancer models, for instance, isoxazole derivatives have been investigated in combination with other agents to enhance therapeutic efficacy. nih.gov
| Preclinical Aspect | Key Challenge | Potential Optimization Strategy |
|---|---|---|
| Specificity | Off-target binding leading to toxicity. ijpca.org | Structure-based design to enhance interactions with the primary target. nih.gov |
| Efficacy | Poor metabolic stability and rapid clearance. nih.gov | Modification of metabolically labile sites; bioisosteric replacement. nih.gov |
| Pharmacokinetics | Low oral bioavailability and unfavorable tissue distribution. bohrium.com | Optimization of physicochemical properties (e.g., solubility, lipophilicity). |
Integration with Novel Drug Discovery Paradigms and High-Throughput Screening Methodologies
The isoxazole scaffold is well-suited for integration into modern drug discovery platforms, including high-throughput screening (HTS) and fragment-based drug design. bohrium.com The synthetic tractability of isoxazoles allows for the creation of large and diverse chemical libraries for HTS campaigns. acs.org
High-Throughput Screening (HTS):
Libraries of 3,5-disubstituted isoxazoles can be systematically prepared and screened against a wide range of biological targets. acs.org The modular synthesis of these compounds, often involving a 1,3-dipolar cycloaddition, is amenable to parallel synthesis and the generation of a large number of analogs with diverse substituents. researchgate.net This allows for a rapid exploration of the structure-activity landscape around the this compound core.
Fragment-Based Drug Discovery (FBDD):
The isoxazole ring itself can be considered a valuable fragment for FBDD. In this approach, small, low-affinity fragments are screened for binding to a target protein, and then these initial hits are grown or linked to generate more potent leads. The isoxazole core, with its defined vectoral exit points for substitution, provides an excellent starting point for fragment elaboration.
| Drug Discovery Paradigm | Application for Isoxazoles | Key Advantage |
|---|---|---|
| High-Throughput Screening (HTS) | Inclusion in large, diverse chemical libraries for screening against various targets. acs.org | Synthetic accessibility allows for the rapid generation of numerous analogs. researchgate.net |
| Fragment-Based Drug Discovery (FBDD) | The isoxazole moiety can serve as a starting fragment for hit-to-lead optimization. bohrium.com | The scaffold provides defined vectors for chemical elaboration. |
| Phenotypic Screening | Screening of isoxazole libraries in cell-based assays to identify compounds with desired cellular effects without a priori knowledge of the target. acs.org | Can uncover novel mechanisms of action and first-in-class drug candidates. |
Exploration in Underexplored Biological Systems or Target Classes
While isoxazole derivatives have been extensively studied for certain biological activities, such as anticancer and anti-inflammatory effects, there remains a vast and underexplored landscape of potential biological targets. rsc.orgresearchgate.net Future research on this compound could be directed towards novel and less-investigated biological systems and target classes.
Emerging Target Classes for Isoxazoles:
Epigenetic Targets: The modulation of epigenetic enzymes, such as histone deacetylases (HDACs) and bromodomains, is an emerging area in drug discovery. Some isoxazole-containing compounds have shown activity against these targets. bohrium.com
Protein-Protein Interactions (PPIs): The isoxazole scaffold can be elaborated to create molecules capable of disrupting PPIs, which are implicated in a wide range of diseases but have been challenging to target with small molecules.
Targeting the Un-drugged Proteome: A significant portion of the human proteome remains un-drugged. Phenotypic screening approaches with isoxazole libraries could identify compounds that act on these novel targets. acs.org
The exploration of this compound in these underexplored areas could be guided by computational methods, such as inverse docking, where the compound is screened against a large panel of protein structures to predict potential binding partners. Experimental validation would then be required to confirm these predictions and elucidate the functional consequences of binding.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 3-Methyl-5-[4-(tert-butyl)phenyl]isoxazole, and how can purity be optimized?
- Methodology : The compound can be synthesized via condensation of hydroxylamine derivatives with β-keto esters or β-diketones under acidic or alkaline conditions. For example, chlorinated intermediates (e.g., o-chlorobenzoxime chloride) may undergo cyclization with ethyl acetoacetate to form the isoxazole core. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical to achieve >95% purity. Phosphorus pentachloride (PCl₅) is often used for final chlorination steps .
- Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via ¹H/¹³C NMR (e.g., tert-butyl proton signals at δ 1.35 ppm) .
Q. How can the structural and electronic properties of this compound be characterized experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For electronic properties, UV-Vis spectroscopy (λmax in acetonitrile) and cyclic voltammetry (oxidation/reduction potentials) can assess π-conjugation and redox behavior. IR spectroscopy (e.g., C=N stretch at ~1640 cm⁻¹) verifies the isoxazole ring .
- Data Interpretation : Compare SC-XRD bond lengths (e.g., C-O ~1.36 Å, C-N ~1.29 Å) with DFT-optimized geometries to identify deviations caused by crystal packing .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of this compound, particularly in enzyme inhibition?
- Methodology : Replace the isoxazole ring with bioisosteres (e.g., substituted phenyl rings) to probe hydrophobic pocket interactions. Use molecular docking (AutoDock Vina, EPAC2 protein model) to predict binding modes. Validate with in vitro assays (e.g., IC₅₀ measurements via fluorescence polarization) .
- Contradiction Resolution : If experimental IC₅₀ values (e.g., 13.3 μM) conflict with docking scores, re-evaluate solvation effects or protein flexibility using molecular dynamics simulations (GROMACS) .
Q. How do substituents on the tert-butylphenyl group influence intermolecular interactions in solid-state packing?
- Methodology : Perform Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts (e.g., H-bonding, van der Waals). Compare with derivatives lacking the tert-butyl group to assess steric effects. For example, tert-butyl groups may increase % contribution of C-H···π interactions (evident from 2D fingerprint plots) .
- Data Correlation : Cross-reference Hirshfeld results with thermal stability (TGA/DSC data) to link packing efficiency with melting points .
Q. What computational methods are best suited to predict the compound’s reactivity in nucleophilic environments?
- Methodology : Use density functional theory (DFT, B3LYP/6-311+G(d,p)) to calculate Fukui indices for electrophilic/nucleophilic attack sites. Solvent effects (PCM model for acetonitrile) refine reactivity predictions. Validate with experimental kinetics (e.g., reaction rates with amines) .
- Troubleshooting : If computed reactivity contradicts experimental results (e.g., unexpected regioselectivity), re-examine transition states using NCI (non-covalent interaction) analysis .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 66–67°C | |
| Crystallographic Density | SC-XRD | 1.32 g/cm³ | |
| IC₅₀ (EPAC2 inhibition) | Fluorescence Polarization | 13.3 μM | |
| λmax (UV-Vis) | Spectroscopy | 275 nm (in MeCN) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
